

2-Naphthyl trifluoromethyl ketone CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Naphthyl trifluoromethyl ketone

Cat. No.: B155923

[Get Quote](#)

In-Depth Technical Guide to 2-Naphthyl Trifluoromethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Naphthyl trifluoromethyl ketone**, a fluorinated organic compound with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthetic route, and its established role as a member of the trifluoromethyl ketone (TFMK) class of enzyme inhibitors.

Core Compound Data

2-Naphthyl trifluoromethyl ketone, systematically named 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone, is a key intermediate in the synthesis of complex pharmaceutical and agrochemical agents. The incorporation of a trifluoromethyl group can enhance the metabolic stability and bioavailability of parent compounds.[\[1\]](#)

Property	Value	Source
CAS Number	1800-42-6	N/A
Molecular Formula	C ₁₂ H ₇ F ₃ O	[1]
Molecular Weight	224.18 g/mol	[1]
Synonyms	2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone, 2-(Trifluoroacetyl)naphthalene	N/A

Experimental Protocols: Synthesis

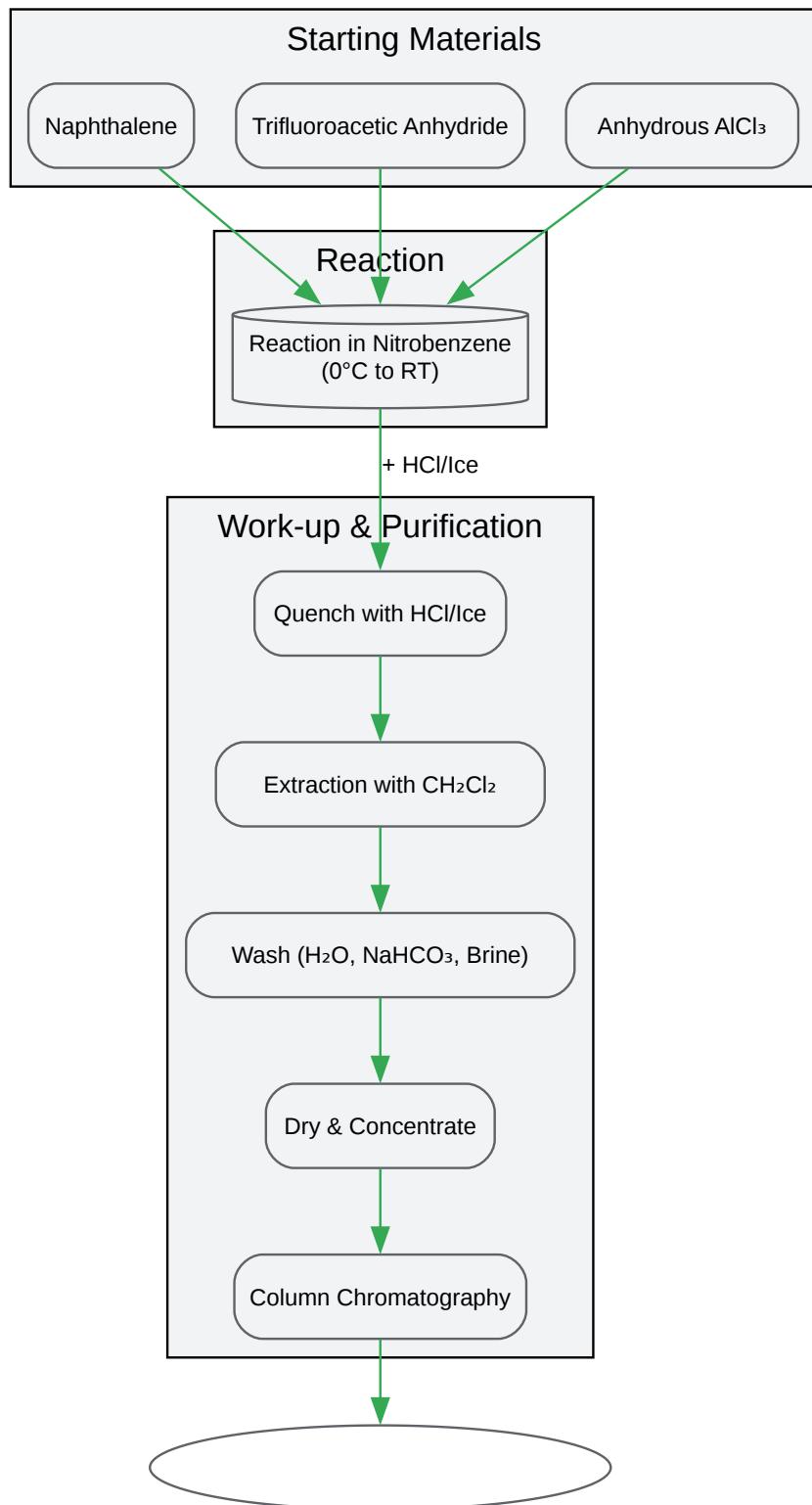
While a specific, detailed experimental protocol for the synthesis of **2-Naphthyl trifluoromethyl ketone** is not readily available in the cited literature, a plausible and effective route is via the Friedel-Crafts acylation of naphthalene. This method is widely used for the synthesis of aryl ketones, including the related compound 2-acetyl naphthalene.[\[2\]](#)[\[3\]](#) The following protocol is adapted from established procedures for Friedel-Crafts reactions on naphthalene, modified for trifluoroacetylation.

Proposed Synthesis: Friedel-Crafts Trifluoroacetylation of Naphthalene

This protocol is designed to favor the formation of the 2-substituted isomer (the thermodynamic product) by using a polar solvent like nitrobenzene and allowing for sufficient reaction time for potential rearrangement from the kinetically favored 1-substituted isomer.[\[3\]](#)

Materials:

- Naphthalene
- Trifluoroacetic anhydride or Trifluoroacetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Nitrobenzene (dry)
- Hydrochloric acid (concentrated)


- Ice
- Dichloromethane or Chloroform
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

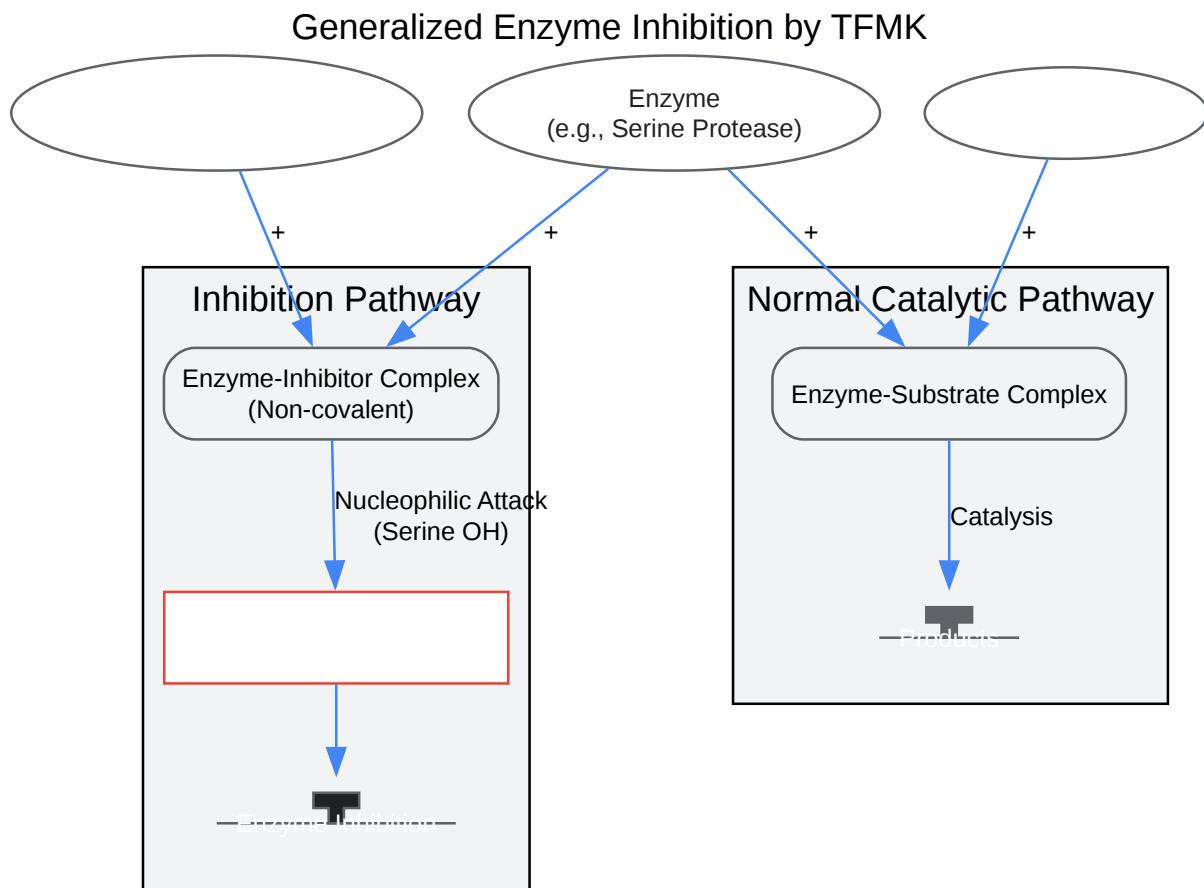
Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add dry nitrobenzene.
- **Catalyst Addition:** Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) with stirring until it dissolves.
- **Naphthalene Addition:** Add naphthalene (1.0 equivalent) to the stirred solution.
- **Acylating Agent Addition:** Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride (1.0 equivalent) dropwise from the dropping funnel, maintaining the reaction mixture temperature between 0 and 5 °C.
- **Reaction:** After the addition is complete, continue stirring at a low temperature for one hour, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours to favor the formation of the thermodynamic product.
- **Work-up:** Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to hydrolyze the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-Naphthyl trifluoromethyl ketone**.

Proposed Synthesis of 2-Naphthyl Trifluoromethyl Ketone

[Click to download full resolution via product page](#)*Proposed Synthetic Workflow for 2-Naphthyl Trifluoromethyl Ketone.*


Biological Activity and Signaling Pathways

While specific biological studies on **2-Naphthyl trifluoromethyl ketone** are not extensively documented in the public domain, the broader class of trifluoromethyl ketones (TFMKs) is well-characterized for its potent and often reversible inhibition of various enzymes, particularly hydrolases like proteases and esterases.[\[4\]](#)[\[5\]](#)

The high electrophilicity of the carbonyl carbon in TFMKs, due to the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by amino acid residues in the active site of enzymes, such as the hydroxyl group of serine or the thiol group of cysteine.[\[5\]](#) This results in the formation of a stable, covalent hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of the substrate during catalysis.[\[6\]](#) This mechanism of action classifies TFMKs as transition-state analog inhibitors.[\[6\]](#)

The inhibition is often reversible, as the trifluoromethyl group is a poor leaving group, allowing for the potential dissociation of the inhibitor from the enzyme.[\[7\]](#) This property is highly desirable in drug development, as it can reduce the risk of off-target effects associated with irreversible inhibitors.

Given this established mechanism for TFMKs, it is highly probable that **2-Naphthyl trifluoromethyl ketone** would act as an inhibitor of serine or cysteine proteases. The naphthalene moiety would serve to direct the molecule to the active site of enzymes that recognize aromatic or hydrophobic substrates.

[Click to download full resolution via product page](#)

Generalized Mechanism of Enzyme Inhibition by a Trifluoromethyl Ketone.

In addition to protease inhibition, aromatic TFMKs have been identified as a novel "warhead" for designing covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues. [8] This opens up possibilities for the development of targeted therapies in areas such as oncology. The naphthalene scaffold is also present in numerous drug molecules with applications as anti-tumor, anti-arrhythmia, and antioxidant agents, suggesting that derivatives of **2-Naphthyl trifluoromethyl ketone** could be explored for a wide range of therapeutic applications.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,2-Trifluoro-1-(Naphthalen-1-Yl)Ethanone [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. metabolomics.se [metabolomics.se]
- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Naphthyl trifluoromethyl ketone CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155923#2-naphthyl-trifluoromethyl-ketone-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com